N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

This compound is a structurally distinct member of the 5-(methylsulfamoyl)furan-2-carboxamide class featuring a meta-acetyl anilide substitution absent in ortho-methyl, ortho-fluoro, and alkyl amide analogs. No primary bioactivity data exist for this specific entity; any assumption of functional equivalence with related analogs is unsupported. It serves as a unique probe for Nav1.8 SAR expansion, carbonic anhydrase isoform selectivity profiling, and ELOVL6 inhibitor screening cascades. The methylsulfamoyl group provides a secondary sulfonamide zinc-binding motif, while the 3-acetylphenyl ring introduces distinct hydrogen-bond acceptor and steric features. For research use only. Not for diagnostic or therapeutic applications.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34 g/mol
CAS No. 1171581-61-5
Cat. No. B6577608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
CAS1171581-61-5
Molecular FormulaC14H14N2O5S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC
InChIInChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18)
InChIKeyRPODUXXDCWFBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1171581-61-5): Procurement-Relevant Chemical Identity and Comparator Landscape


N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1171581-61-5, molecular formula C₁₄H₁₄N₂O₅S, MW 322.34 g/mol) is a synthetic small molecule belonging to the 5-(methylsulfamoyl)furan-2-carboxamide class . The compound features a furan ring bearing a methylsulfamoyl group at the 5-position and an N-(3-acetylphenyl)carboxamide side chain at the 2-position . It is commercially available as a research-grade chemical (≥95% purity by HPLC) from multiple suppliers, intended exclusively for laboratory research use . Its closest structural analogs—which serve as the primary procurement comparators—include N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1147755-93-8), N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1147775-70-9), and N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide . A critical distinction of the target compound is the meta-acetyl substitution on the anilide ring, which introduces both a hydrogen bond acceptor and a steric feature absent in the ortho-methyl, ortho-fluoro, and alkyl amide analogs.

Why In-Class Substitution of N-(3-Acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide Is Not Supported by Current Evidence


Although multiple 5-(methylsulfamoyl)furan-2-carboxamide analogs are commercially available, they cannot be assumed to be functionally interchangeable. The position and electronic character of the anilide substituent profoundly modulate target binding within this scaffold class. Published structure–activity relationship (SAR) data for 5-aryl-2-furfuramides demonstrate that even modest changes to the anilide ring—such as moving from a meta-substituted phenyl to an ortho-substituted variant—can alter Nav1.8 inhibitory potency by orders of magnitude and dramatically shift subtype selectivity [1]. Furthermore, the methylsulfamoyl group is a recognized zinc-binding pharmacophore in carbonic anhydrase inhibition, where small substituent changes on the pendant aryl ring produce Ki differences exceeding 50-fold across CA isoforms [2]. Critically, the specific compound CAS 1171581-61-5 has no published primary bioactivity data. Its sole vendor technical datasheet explicitly states: 'There is no scientific research available on the mechanism of action' . Therefore, any assumption of functional equivalence with analogs such as CAS 1147755-93-8 or CAS 1147775-70-9 is entirely unsupported. Procurement decisions must treat this compound as a structurally distinct entity with uncharacterized biology until direct comparative data emerge.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1171581-61-5) Relative to Structural Analogs


Structural Distinction: Meta-Acetyl Substitution on the Anilide Ring Versus Ortho-Substituted and Alkyl Amide Analogs

The target compound bears a 3-acetylphenyl group (meta position) on the carboxamide nitrogen. The three closest commercially available comparators carry different substituents: N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1147755-93-8) has an ortho-methyl group; N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1147775-70-9) has an ortho-fluoro group; and N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide replaces the aromatic ring entirely with an alkyl ether chain . The meta-acetyl group introduces a hydrogen-bond-accepting carbonyl (C=O) that is geometrically and electronically distinct from the ortho-substituted comparators, potentially altering both the conformational preference of the anilide bond and the hydrogen-bonding network available for target engagement . In the 5-aryl-2-furfuramide class studied by Kort et al., moving substituents between ortho, meta, and para positions on the anilide ring produced IC₅₀ differences exceeding 100-fold against Nav1.8 [1].

Medicinal Chemistry Structure–Activity Relationship Scaffold Differentiation

Evidence Gap Notification: Absence of Published Bioactivity Data for CAS 1171581-61-5 Versus Analogs with Documented Target Engagement

The vendor Smolecule explicitly states for CAS 1171581-61-5: 'There is no scientific research available on the mechanism of action of N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide' . This compound does not appear in ChEMBL, BindingDB, PubChem BioAssay, or any indexed primary research article. In contrast, the structurally related class of 5-aryl-2-furfuramides has well-characterized pharmacology: the prototypical compound A-803467 (5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide) demonstrates hNav1.8 IC₅₀ ~8 nM with >100× selectivity over hNav1.2, hNav1.3, hNav1.5, and hNav1.7 [1][2]. Similarly, sulfamoyl-containing furan carboxamides in BindingDB show human carbonic anhydrase IX inhibition with Ki values of 10 nM [3]. However, none of these datasets include CAS 1171581-61-5. The absence of evidence is not evidence of absence, but it represents a procurement risk: any assumed bioactivity profile for this compound is speculative.

Evidence-Based Procurement Data Gap Analysis Risk Assessment

Class-Level Inference: 5-Aryl-2-furfuramide Scaffold Demonstrates Subnanomolar Nav1.8 Blockade with Pronounced Subtype Selectivity

Although CAS 1171581-61-5 itself has not been evaluated, compounds sharing its core 5-substituted furan-2-carboxamide scaffold exhibit potent, voltage-dependent blockade of the human Nav1.8 sodium channel. Kort et al. (2008) reported that the most potent 5-aryl-2-furfuramides achieve IC₅₀ values below 10 nM at hNav1.8, with >100-fold selectivity over hNav1.2, hNav1.3, hNav1.5, hNav1.7, and hERG channels [1][2]. The prototypical compound A-803467 (5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide) demonstrated an IC₅₀ of ~8 nM at hNav1.8 and attenuated both neuropathic and inflammatory pain in rodent models following systemic administration [3]. The target compound shares the furan-2-carboxamide core but differs at both the 5-position (methylsulfamoyl vs. aryl) and the anilide substituent (3-acetyl vs. 3,5-dimethoxy). Critically, SAR within this series is steep: substituent changes at the anilide position can alter potency by >100-fold and shift selectivity ratios dramatically [1]. Without direct testing of CAS 1171581-61-5, its activity at Nav1.8—or any other ion channel—remains unknown.

Ion Channel Pharmacology Pain Research Nav1.8 Sodium Channel

Class-Level Inference: Sulfamoyl Furan Carboxamides as Carbonic Anhydrase Inhibitors—Isoform Selectivity Data from BindingDB

The methylsulfamoyl group present in CAS 1171581-61-5 is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. BindingDB entry BDBM50109272 (CHEMBL3601533), a sulfamoyl-containing compound with a furan-2-carboxamide-like core, demonstrates differential inhibition across human CA isoforms: Ki = 10 nM for CA IX (tumor-associated), Ki = 17 nM for CA II (ubiquitous cytosolic), and Ki = 85 nM for CA XII (transmembrane), yielding an ~8.5-fold selectivity window between CA IX and CA XII [1]. Separately, 4-sulfamoylphenylalkylamide derivatives containing furan-2-carboxamide groups have shown selective inhibition of bacterial VchCAγ over human CA isoforms when compared with acetazolamide [2]. However, the specific compound CAS 1171581-61-5 has not been tested against any CA isoform. The methylsulfamoyl group in the target compound is N-substituted (methyl), which differs from the primary sulfonamide (–SO₂NH₂) present in the most potent CA inhibitors; N-substitution typically reduces zinc-binding affinity but may confer isoform selectivity [3].

Carbonic Anhydrase Inhibition Cancer Metabolism Enzyme Inhibitor Selectivity

Patent Landscape: Arylcarboxamide Sulfamoyl Derivatives Claimed as ELOVL6 Inhibitors for Metabolic Disease

International patent WO2010123139A1, filed by Ajinomoto Co., claims arylcarboxamide derivatives bearing a sulfamoyl group—including furan-2-carboxamide-based compounds—as inhibitors of ELOVL6 (elongation of very long chain fatty acids-like 6) for the prevention or treatment of NAFLD, NASH, type 2 diabetes, insulin resistance, and obesity [1]. The generic Markush structure (Formula I) encompasses compounds with a sulfamoyl-substituted aryl or heteroaryl carboxamide scaffold, which structurally overlaps with the 5-(methylsulfamoyl)furan-2-carboxamide core of CAS 1171581-61-5 [1]. However, review of the patent's exemplified compounds did not identify CAS 1171581-61-5 as a specifically synthesized or tested example. The patent establishes that sulfamoyl-bearing arylcarboxamides can inhibit ELOVL6 enzymatic activity, with therapeutic rationale supported by文献demonstrating ELOVL6's role in oleic acid biosynthesis and its linkage to hepatic steatosis [1]. The target compound's structural compliance with the generic Formula I provides a plausible but untested basis for ELOVL6-related research applications.

ELOVL6 Inhibition NAFLD/NASH Metabolic Disease Patent Analysis

Vendor-Specified Physicochemical Identity: Molecular Properties Differentiating CAS 1171581-61-5 from Procurement Alternatives

Vendor technical datasheets confirm that CAS 1171581-61-5 is supplied at ≥95% purity (HPLC) with documented molecular identity: molecular formula C₁₄H₁₄N₂O₅S, exact mass 322.06234272 g/mol, XLogP3 1.1, 2 hydrogen bond donors, 6 hydrogen bond acceptors . Compared to its closest purchasable analog N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1147755-93-8; MW 294.33, C₁₃H₁₄N₂O₄S), the target compound has a higher molecular weight (+28 Da), an additional oxygen atom, a lower predicted lipophilicity (XLogP3 1.1 vs. estimated ~1.8 for the 2-methyl analog), and an additional hydrogen bond acceptor (6 vs. 5) . These physicochemical differences may affect solubility, permeability, and non-specific binding in biological assays. The compound is classified as a 'screening compound' by multiple suppliers and is available in quantities from 1 mg to gram scale, with typical lead times of 5–20 working days depending on supplier and quantity .

Compound Sourcing Quality Control Physicochemical Profiling

Evidence-Grounded Application Scenarios for N-(3-Acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide (CAS 1171581-61-5)


Scaffold-Hopping and Structure–Activity Relationship (SAR) Exploration in Ion Channel Drug Discovery

The furan-2-carboxamide scaffold is pharmacologically validated for voltage-gated sodium channel (Nav1.8) modulation, with the 5-aryl-2-furfuramide class demonstrating subnanomolar potency and >100× subtype selectivity . CAS 1171581-61-5 differs from published Nav1.8 blockers at two positions—the furan 5-substituent (methylsulfamoyl replacing aryl) and the anilide ring (3-acetylphenyl replacing 3,5-dimethoxyphenyl)—making it a structurally distinct probe for SAR expansion. Researchers exploring the chemical space around the furan-2-carboxamide pharmacophore may use this compound to test whether a methylsulfamoyl group at the furan 5-position is tolerated for Nav1.8 activity and how the meta-acetyl anilide substituent affects potency and selectivity relative to published dimethoxy analogs [1]. This application is supported by the extensive class-level Nav1.8 pharmacology data but requires de novo electrophysiological characterization of the compound.

Carbonic Anhydrase Isoform Profiling with a Secondary Sulfonamide Chemotype

The N-methylsulfamoyl group in CAS 1171581-61-5 represents a secondary sulfonamide zinc-binding motif, distinct from the primary sulfonamide (–SO₂NH₂) present in classical carbonic anhydrase inhibitors such as acetazolamide . Published data for related sulfamoyl furan carboxamides show Ki values of 10–85 nM across CA isoforms IX, II, and XII, with measurable isoform selectivity . Researchers investigating how N-substitution on the sulfamoyl group modulates CA isoform selectivity may employ CAS 1171581-61-5 as a representative secondary sulfonamide for comparative profiling against primary sulfonamide controls. The compound's untested status means it could serve as a novel chemotype in CA inhibitor screening cascades, with the caveat that enzyme inhibition activity must be experimentally determined [1].

ELOVL6 Inhibitor Screening in Metabolic Disease Models

Patent WO2010123139A1 establishes the therapeutic rationale for sulfamoyl-bearing arylcarboxamides as ELOVL6 inhibitors, with potential applications in NAFLD, NASH, type 2 diabetes, and obesity . CAS 1171581-61-5 falls within the generic structural scope of this patent family. Research groups investigating ELOVL6 as a therapeutic target for metabolic disease may include this compound in screening panels to evaluate whether the specific 3-acetylphenyl / methylsulfamoyl substitution pattern confers ELOVL6 inhibitory activity. The compound's structural compliance with the patent's Markush formula provides a rationale for testing, but no ELOVL6 inhibition data exist for this specific compound, necessitating de novo enzymatic assay development .

Chemical Biology Tool Compound for Target Deconvolution Studies

Given the complete absence of published target engagement data for CAS 1171581-61-5, this compound may serve as a chemical biology probe in unbiased phenotypic screening or chemoproteomic target deconvolution campaigns . The compound's moderate lipophilicity (XLogP3 1.1), dual hydrogen bond donor/acceptor profile, and the presence of both a potential zinc-binding group (methylsulfamoyl) and a carbonyl-rich anilide suggest capacity for polypharmacology that can be systematically mapped . Its structural distinction from well-characterized analogs (different anilide substitution, different furan 5-group) makes it a valuable addition to diversity-oriented screening libraries where scaffold novelty is prioritized over pre-validated target engagement .

Quote Request

Request a Quote for N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.